2-oxo-3-phenyl-2H-chromen-7-yl propanoate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl propanoate is a chemical compound belonging to the class of chromenones, which are derivatives of coumarin. This compound is characterized by a chromenone core structure with a phenyl group at the 3-position and a propanoate ester at the 7-position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl propanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with propanoic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group at the 2-position can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of chromenone-quinone derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl propanoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl propanoate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar chromenone structure with a different ester group.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another chromenone derivative with a different ester group.
(2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside: A glucoside derivative of chromenone.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl propanoate is unique due to its specific ester group at the 7-position, which can influence its biological activity and chemical reactivity. The presence of the phenyl group at the 3-position also contributes to its distinct properties compared to other chromenone derivatives .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-17(19)21-14-9-8-13-10-15(12-6-4-3-5-7-12)18(20)22-16(13)11-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHZPPKFXUYCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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